

Spectroscopic data analysis of 2,4,6-Trifluoropyridine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **2,4,6-Trifluoropyridine**

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Spectroscopic Analysis of 2,4,6-Trifluoropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2,4,6-trifluoropyridine**, a key intermediate in pharmaceutical and agrochemical research. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

Quantitative spectroscopic data for **2,4,6-trifluoropyridine** is crucial for its structural elucidation and purity assessment. While comprehensive experimental data is not readily available in all public databases, the following tables summarize the expected spectral characteristics based on the analysis of similar fluorinated aromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
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^1H NMR			
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H-3, H-5	Expected in the aromatic region, significantly influenced by fluorine coupling.	Triplet of triplets (tt)	Data not readily available
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^{13}C NMR			
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C-2, C-6	Expected at high ppm values due to direct attachment to fluorine and nitrogen.	Doublet of triplets (dt)	^{1}JCF is expected to be large.
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C-4	Expected at a high ppm value, coupled to the C4-F and adjacent protons.	Triplet of doublets (td)	^{1}JCF is expected to be large.
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C-3, C-5	Expected in the aromatic region, coupled to adjacent fluorine and protons.	Doublet of doublets of doublets (ddd)	Data not readily available
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^{19}F NMR			
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F-2, F-6	Expected in the typical range for fluorine on an aromatic ring.	Triplet	$^{4}\text{JF-F}$ is expected.
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F-4	Expected chemical shift to differ from F-2,6.	Triplet	$^{4}\text{JF-F}$ is expected.
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Note: Specific, experimentally verified chemical shifts and coupling constants for **2,4,6-trifluoropyridine** are not widely published. The expected multiplicities are based on predicted spin-spin coupling between the fluorine and hydrogen atoms on the pyridine ring.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3100-3000	Medium	Aromatic C-H Stretch
~1640-1580	Strong	C=N and C=C Ring Stretching
~1480-1430	Strong	C-F Stretching
~1250-1100	Strong	C-F Stretching
Below 1000	Medium-Strong	C-H Bending (out-of-plane)

Note: The presence of multiple strong C-F stretching bands is a key characteristic of fluorinated aromatic compounds.

Table 3: Mass Spectrometry (MS) Data

m/z Value	Relative Intensity (%)	Proposed Fragment
133	High	[M] ⁺ (Molecular Ion)
114	Variable	[M - F] ⁺
106	Variable	[M - HCN] ⁺
87	Variable	[M - F - HCN] ⁺

Note: The molecular weight of **2,4,6-trifluoropyridine** is 133.07 g/mol [1][2]. The fragmentation pattern is predicted based on common fragmentation pathways for pyridine and fluorinated aromatic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2,4,6-trifluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{19}F NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2,4,6-trifluoropyridine** for ^1H NMR and 50-100 mg for ^{13}C NMR[3].
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a clean, dry vial[4].
 - For quantitative ^{19}F NMR, a known concentration of an internal standard can be added.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter[5].
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune the probe for the desired nucleus (^1H , ^{13}C , or ^{19}F).
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Acquire the proton-decoupled ^{13}C spectrum.
 - Acquire the proton-decoupled ^{19}F spectrum. An external standard, such as CFCl_3 , is typically used for chemical shift referencing[5][6].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and fingerprint region of **2,4,6-trifluoropyridine**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - As **2,4,6-trifluoropyridine** is a liquid at room temperature, no special sample preparation is needed for ATR-IR.
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of **2,4,6-trifluoropyridine** directly onto the ATR crystal.
 - Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,4,6-trifluoropyridine**.

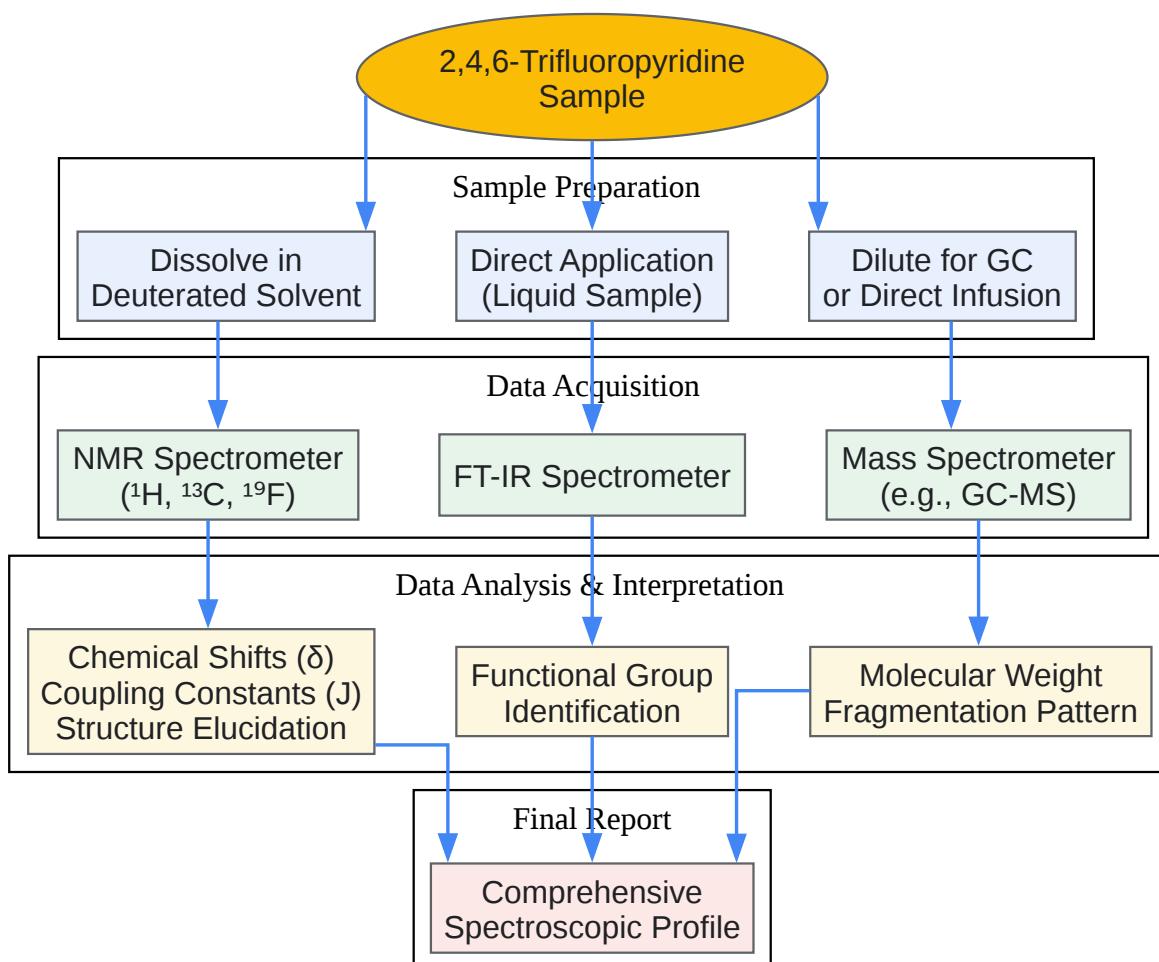
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the liquid sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
- Ionization and Analysis:
 - The sample is vaporized and enters the ionization chamber.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

- The ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,6-trifluoropyridine**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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